Tetrazolo[1,5-a]quinoline-5-carboxylic acid
Description
Properties
IUPAC Name |
tetrazolo[1,5-a]quinoline-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O2/c15-10(16)7-5-9-11-12-13-14(9)8-4-2-1-3-6(7)8/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKBTZARDLEVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=NN=NN23)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrazolo[1,5-a]quinoline-5-carboxylic acid can be synthesized through several methods:
From 2-chloroquinoline: This method involves the reaction of 2-chloroquinoline with sodium azide, followed by cyclization to form the tetrazole ring.
From 2-hydrazinylquinoline derivatives: Diazotization of 2-hydrazinylquinoline derivatives followed by cyclization can also yield this compound.
Intramolecular cyclocondensation: This method involves the cyclocondensation of 2-azidoarylidenes to form the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tetrazolo[1,5-a]quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form quinoline derivatives.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reactions: Often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline and tetrazole derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Tetrazolo[1,5-a]quinoline-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tetrazolo[1,5-a]quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
- Core Heterocycle Influence: Quinoline-based derivatives exhibit stronger anti-inflammatory activity (e.g., 5-carboxylic acid analogs show efficacy comparable to indomethacin) . Quinoxaline and pyrimidine analogs are more frequently explored for antimicrobial and anticancer applications .
- Substituent Effects: Carboxylic acid groups enhance solubility and target binding (e.g., COX-2 inhibition in tetrazoloquinolines) . Thioether and hydrazine moieties in quinazoline derivatives improve antibacterial potency .
Yield Comparison :
- Quinoline derivatives: Moderate yields (~65–75%) due to side product formation (e.g., 5,7-dimethyltetrazolo[1,5-a]pyrimidine in MCRs) .
- Quinoxaline derivatives: Higher yields (up to 85%) achieved via optimized cyclization .
Anti-inflammatory Activity:
- This compound Derivatives: Four analogs demonstrated activity matching indomethacin in murine models .
- Tetrazolo[1,5-a]quinoxalines: Schiff base derivatives showed 60–70% inhibition in carrageenan-induced edema models .
Antimicrobial Activity:
Biological Activity
Tetrazolo[1,5-a]quinoline-5-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a unique combination of a quinoline structure and a tetrazole moiety. The presence of a carboxylic acid group at the 5-position of the quinoline ring enhances its reactivity and biological activity. Its molecular formula is C_10H_7N_5O_2, with a molecular weight of approximately 214.18 g/mol. The compound's structural features contribute to its lipophilicity and potential as a bioisostere for carboxylic acids in drug design .
Biological Activities
This compound exhibits various biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.
Antimicrobial Activity
Research indicates that derivatives of this compound possess significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that this compound demonstrates activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 250 mg/L for some derivatives .
- Fungal Activity : Additionally, certain derivatives have shown antifungal activity against Candida albicans and Aspergillus niger.
Anticancer Activity
This compound has also been evaluated for its anticancer properties:
- Cell Line Studies : Compounds derived from this structure exhibited cytotoxic effects on various cancer cell lines, including acute lymphoblastic leukemia (CCRF-CEM) and colon cancer (Caco-2) cells. Some derivatives showed lethal antitumor activity with IC_50 values around 1.0 μM against specific leukemia cell lines .
- Mechanistic Insights : Molecular docking studies suggest that these compounds may inhibit cancer cell growth by targeting key proteins involved in cell proliferation pathways, similar to established anticancer agents like Gefitinib .
Anti-inflammatory Activity
The anti-inflammatory potential of tetrazolo[1,5-a]quinoline derivatives has been documented:
- Comparative Efficacy : Some synthesized compounds were found to be as effective as indomethacin in animal models of inflammation, indicating their potential use in treating inflammatory diseases .
Anticonvulsant Activity
Recent studies have also highlighted the anticonvulsant properties of certain tetrazolo[1,5-a]quinoline derivatives in experimental seizure models, suggesting their applicability in neurological disorders .
Synthesis Pathways
The synthesis of this compound can be achieved through several methodologies:
- Cyclization Reactions : The reaction of 2-azidobenzaldehyde with acetonitrile derivatives under base catalysis has been successfully employed to produce tetrazoloquinolines.
- Diazotization Reactions : This method involves diazotization of 2-hydrazinylquinoline derivatives followed by cyclization to yield the desired tetrazolo compounds.
- Intramolecular Cyclocondensation : This approach utilizes azidoarylidenes to form the tetrazole ring through cyclocondensation reactions .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing tetrazolo[1,5-a]quinoline-5-carboxylic acid derivatives?
- Methodology :
- Microwave-assisted synthesis : Reacting tetrazolo[1,5-a]quinoline-4-carbaldehyde with o-phenylenediamine in the presence of p-toluenesulfonic acid (p-TsOH) under microwave irradiation achieves cyclization to form benzimidazole-fused derivatives. This method reduces reaction time (from hours to minutes) and improves yields (e.g., compound 5e showed 65% yield) .
- Intramolecular cyclization : Using β-enaminones or α,β-enones with 5-aminotetrazole in ionic liquids or aqueous solvents under reflux conditions enables regioselective formation of tetrazolo[1,5-a]pyrimidine analogs. Yields range from 70–95% depending on substituents .
Q. How are tetrazolo[1,5-a]quinoline derivatives characterized structurally?
- Analytical techniques :
- 1H/13C NMR : Used to confirm regiochemistry and substituent positions (e.g., distinguishing 5- vs. 7-substituted isomers via chemical shifts) .
- FTIR : Identifies functional groups such as carboxylic acid (-COOH) or aldehyde (-CHO) moieties .
- Elemental analysis : Validates purity and stoichiometry .
- Single-crystal X-ray diffraction (SCXRD) : Resolves solid-state structures and confirms azide-tetrazole equilibrium states .
Q. What biological activities have been reported for tetrazolo[1,5-a]quinoline derivatives?
- Key findings :
- Anti-inflammatory activity : Derivatives with electron-withdrawing substituents (e.g., -NO₂, -CF₃) at the 4-position showed COX-2 inhibition (IC₅₀ = 0.8–2.3 µM) in murine macrophages .
- Antibacterial activity : Compound 5e (4-benzimidazol-2-yl derivative) exhibited a MIC of 12.5 µg/mL against Bacillus subtilis .
- Anticonvulsant potential : Structural analogs like tetrazolo[5,1-a]phthalazine demonstrated 40% seizure reduction in rodent models .
Advanced Research Questions
Q. How does the azide-tetrazole equilibrium impact the stability and reactivity of tetrazolo[1,5-a]quinoline derivatives?
- Mechanistic insights :
- In solution (e.g., DMSO-d₆ or CDCl₃), tetrazolo[1,5-a]quinoline derivatives exist in equilibrium with their azide tautomers. The tetrazole form is typically 2.84 kcal/mol more stable than the azide, as determined by DFT calculations .
- Substituents like -CCl₃ or -CH₃ at the 5-position shift the equilibrium toward the tetrazole form in the solid state, confirmed via SCXRD and PXRD .
Q. What strategies optimize regioselectivity in the synthesis of 5- vs. 7-substituted tetrazolo[1,5-a]quinoline isomers?
- Regiochemical control :
- Electrophilic directing groups : β-Enaminones with electron-withdrawing groups (e.g., -CF₃) favor 5-substitution due to enhanced electrophilicity at the β-carbon .
- Solvent effects : Polar aprotic solvents (e.g., DMF) promote 7-substitution via stabilization of transition states during cyclocondensation .
Q. How can computational methods guide the design of tetrazolo[1,5-a]quinoline-based therapeutics?
- Computational tools :
- DFT calculations : Predict thermodynamic stability of tautomers and substituent effects on equilibrium .
- Molecular docking : Screens for binding affinity to targets like COX-2 or histamine H4 receptors (e.g., JWP-1601, a pyrido[2,3-e]tetrazolo[1,5-a]pyrazine analog, showed Ki = 1.2 nM for H4R) .
Q. What structural modifications enhance the pharmacological profile of tetrazolo[1,5-a]quinoline derivatives?
- Structure-activity relationship (SAR) insights :
- Carboxylic acid substitution : The -COOH group at the 5-position improves aqueous solubility and bioactivity. Methyl ester prodrugs (e.g., ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate) enhance membrane permeability .
- Heterocyclic fusion : Benzimidazole or triazole rings fused at the 4-position increase antimicrobial potency by disrupting bacterial cell wall synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
